molecular formula C9H11BrN2O2 B577815 5-Bromo-N-methoxy-N,3-dimethylpicolinamide CAS No. 1224604-14-1

5-Bromo-N-methoxy-N,3-dimethylpicolinamide

Cat. No. B577815
CAS RN: 1224604-14-1
M. Wt: 259.103
InChI Key: JQCNTQDJDARJAQ-UHFFFAOYSA-N
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Description

5-Bromo-N-methoxy-N,3-dimethylpicolinamide is a chemical compound with the empirical formula C9H11BrN2O3 . It is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CON(C)C(=O)c1ncc(Br)cc1OC . The InChI key for this compound is OTKONIFRHMHLGF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid compound . Its molecular weight is 275.10 .

Scientific Research Applications

Photodynamic Therapy Applications

A study highlights the synthesis and characterization of new compounds with potential applications in photodynamic therapy. One such compound, substituted with benzenesulfonamide derivative groups containing Schiff base, demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties make it a promising candidate for Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Synthetic Methodologies

Another study describes an efficient synthesis method for a carboxylic acid moiety, which is a part of a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist. The synthesized compound demonstrates the potential for further development into therapeutic agents (Hirokawa, Horikawa, & Kato, 2000).

Industrial Process Scale-Up

A novel industrial process scale-up for the synthesis of a key intermediate in the manufacturing of SGLT2 inhibitors for diabetes therapy was explored. This investigation utilized dimethyl terephthalate as the starting material, demonstrating a practical approach with significant cost reduction and scalability for pharmaceutical production (Zhang et al., 2022).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), and it has a WGK of 3 . The signal word for this compound is “Warning”, and the hazard statement is H302 .

properties

IUPAC Name

5-bromo-N-methoxy-N,3-dimethylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-6-4-7(10)5-11-8(6)9(13)12(2)14-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCNTQDJDARJAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)N(C)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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